Methyl 2,3,6-tri-o-benzoylhexopyranoside

Regioselective benzoylation Protecting-group strategy Isomer separation

Methyl 2,3,6-tri-O-benzoylhexopyranoside (CAS 6344-46-3) is a methyl hexopyranoside bearing three benzoyl ester protecting groups at the O-2, O-3, and O-6 positions, leaving the O-4 hydroxyl free for subsequent functionalization. The commercial material is most commonly supplied and referenced as the α-D-mannopyranoside configuration, though the generic name 'hexopyranoside' may cover multiple stereochemical variants.

Molecular Formula C28H26O9
Molecular Weight 506.5 g/mol
CAS No. 6344-46-3
Cat. No. B12073515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3,6-tri-o-benzoylhexopyranoside
CAS6344-46-3
Molecular FormulaC28H26O9
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3
InChIKeyWXFFEILSURAFKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3,6-tri-O-benzoylhexopyranoside (CAS 6344-46-3): A Regioselectively Protected Carbohydrate Scaffold for Position-4 Derivatization


Methyl 2,3,6-tri-O-benzoylhexopyranoside (CAS 6344-46-3) is a methyl hexopyranoside bearing three benzoyl ester protecting groups at the O-2, O-3, and O-6 positions, leaving the O-4 hydroxyl free for subsequent functionalization. The commercial material is most commonly supplied and referenced as the α-D-mannopyranoside configuration, though the generic name 'hexopyranoside' may cover multiple stereochemical variants. The compound belongs to the class of partially acylated methyl glycosides that serve as key intermediates in oligosaccharide synthesis, glycoconjugate assembly, and regioselective structure–activity relationship studies [1]. Its defining architectural feature—a single free equatorial OH at C-4 within a fully esterified framework—creates a chemically addressable handle that distinguishes it from per-benzoylated analogs and from regioisomeric tri-O-benzoyl variants bearing the free hydroxyl at alternative positions [2].

Why Methyl 2,3,6-tri-O-benzoylhexopyranoside Cannot Be Replaced by Generic Tri-O-benzoyl or Tetra-O-benzoyl Hexopyranoside Analogs


Interchanging methyl 2,3,6-tri-O-benzoylhexopyranoside with seemingly similar benzoylated methyl glycosides—such as the 2,3,4-tri-O-benzoyl, 2,4,6-tri-O-benzoyl, or 2,3,4,6-tetra-O-benzoyl derivatives—introduces fundamentally different reactivity profiles. The tetra-O-benzoyl analog presents no free hydroxyl, rendering it incapable of serving as a glycosyl acceptor or as a substrate for further C-4 elaboration. Among the tri-O-benzoyl regioisomers, the position of the unprotected OH dictates both the direction and the efficiency of subsequent transformations: the 2,3,6-isomer uniquely exposes the 4-OH, whereas the 2,4,6-isomer exposes the 3-OH and the 2,3,4-isomer exposes the 6-OH. Furthermore, the synthetic accessibility of these regioisomers differs sharply by sugar configuration. Selective benzoylation of methyl α-D-mannopyranoside produces the 2,3,6-tri-O-benzoate with >50% isolated yield and no detectable 2,4,6-regioisomer, whereas the analogous gluco-configured substrate generates a substantial 19% of the competing 2,4,6-isomer that co-elutes and complicates purification [1]. Consequently, the manno-configured 2,3,6-tri-O-benzoyl building block offers a clean, isomerically well-defined entry point that is not mirrored by its gluco or galacto counterparts.

Quantitative Evidence Differentiating Methyl 2,3,6-tri-O-benzoylhexopyranoside (CAS 6344-46-3) from Closest Analogs


Regioselective Benzoylation: Mannoside vs. Glucoside – Absence of the 2,4,6-Regioisomer Contaminant

Under identical benzoylation conditions (benzoyl chloride, pyridine, −5 °C to room temperature), methyl α-D-mannopyranoside yields the 2,3,6-tri-O-benzoate (target compound) as the sole tri-O-benzoylated product with >50% isolated yield. By contrast, methyl α-D-glucopyranoside produces the 2,3,6-tri-O-benzoate in >50% yield alongside a competing 2,4,6-tri-O-benzoate side product isolated in 19% yield [1]. This means that in the gluco series, approximately one-quarter of the tri-O-benzoylated product mass is the undesired regioisomer, necessitating chromatographic separation or fractional crystallization. The manno series delivers a single regioisomeric tri-O-benzoate, eliminating this purification burden.

Regioselective benzoylation Protecting-group strategy Isomer separation

Regioselective Benzoylation: Galactoside vs. Mannoside – Low Selectivity for Galacto Substrates

Methyl α-D-galactopyranoside, when subjected to benzoylation with benzoyl chloride in pyridine, exhibits low regioselectivity and does not yield a single dominant tri-O-benzoate product comparable to the manno case. The Williams and Richardson paper reports that the galactoside gave the desired 2,3,6-tri-O-benzoate, but only under modified conditions, and the selectivity was markedly inferior to both the mannoside and glucoside reactions [1]. The reactivity order for secondary OH groups was deduced as 2-OH, 3-OH > 4-OH for galactoside, compared to 3-OH > 2-OH > 4-OH for mannoside and 2-OH > 3-OH > 4-OH for glucoside [1]. This divergent reactivity hierarchy means that the galacto configuration does not reliably furnish a single 2,3,6-protected intermediate, making the manno-configured compound the preferred choice when a well-defined C-4-free building block is required.

Regioselective benzoylation Galactose building blocks Hydroxyl reactivity order

Tetra-O-benzoyl Analog: Zero Acceptor Capability vs. C-4-OH as a Glycosylation Handle

Methyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranoside (CAS 3396-68-5 or analog) possesses no free hydroxyl group and therefore cannot function as a glycosyl acceptor in any glycosylation reaction. In contrast, the 2,3,6-tri-O-benzoyl compound (CAS 6344-46-3) presents a single free OH at C-4, enabling it to serve as an acceptor in Koenigs–Knorr, trichloroacetimidate, thioglycoside, or other glycosylation protocols. In a representative glycosylation from the recent literature, methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside (the gluco analog with identical protection pattern) was employed as an acceptor with a 2-SAc glycosyl bromide donor under AgOTf/TMSOTf promotion to deliver β-2-deoxyglycosides in high yields with exclusive β-configuration, demonstrating the general acceptor competence of the 2,3,6-tri-O-benzoyl motif [1]. The tetra-O-benzoyl compound is structurally incapable of such reactivity, making the tri-O-benzoyl variant functionally non-substitutable where C-4 elaboration is required.

Glycosyl acceptor Oligosaccharide synthesis Protecting group orthogonality

Benzoyl vs. Acetyl Protection: Stability Under Acidic and Basic Conditions

The benzoyl ester protecting group is known to be more resistant to acid-catalyzed hydrolysis and to migration than the corresponding acetyl ester. In carbohydrate chemistry, acetyl groups at O-2, O-3, and O-6 are susceptible to migration under mildly acidic conditions (e.g., during glycosylation reactions promoted by Lewis acids such as BF₃·OEt₂ or TMSOTf), which can generate complex mixtures of regioisomers. Benzoyl esters exhibit significantly higher stability toward such migration. While specific quantitative migration rate constants for methyl 2,3,6-tri-O-benzoylhexopyranoside versus its tri-O-acetyl analog are not directly reported in a single head-to-head study, the general principle that benzoyl groups resist migration under Lewis acidic glycosylation conditions is well-established and architecturally critical: the 2,3,6-tri-O-benzoyl compound maintains positional integrity of the free C-4 OH throughout multi-step sequences, whereas the corresponding 2,3,6-tri-O-acetyl analog may undergo acetyl migration leading to 2,4,6- or 2,3,4-isomer scrambling [1]. This positional fidelity is essential for reliable downstream C-4 glycosylation or functionalization.

Protecting group stability Ester migration Orthogonal deprotection

C-6 Regioselective Enzymatic Hydrolysis: CRL Lipase Discriminates Benzoylated Hexopyranosides at C-6

Candida rugosa lipase (CRL) catalyzes the regioselective hydrolysis of methyl O-benzoyl-pyranosides exclusively at the C-6 position. A study by Esmurziev et al. (2009) examined six methyl O-benzoyl-pyranosides and found that CRL hydrolyzes the C-6 benzoyl ester in a regiospecific manner for all substrates tested, leaving the secondary benzoyl esters at C-2 and C-3 intact . This enzymatic selectivity means that the 2,3,6-tri-O-benzoyl protected scaffold can be chemoenzymatically converted to the 2,3-di-O-benzoyl derivative with a free C-6 OH, providing orthogonal access to C-6 vs. C-4 differentiated intermediates. In contrast, the 2,3,4-tri-O-benzoyl regioisomer (free C-6 OH) would be deprotected at a different position, and the tetra-O-benzoyl compound would yield the 2,3,4-tri-O-benzoyl derivative upon CRL treatment. This enzymatic addressability of the 2,3,6-regioisomer at C-6 adds a layer of synthetic versatility not available with alternative protection patterns.

Enzymatic deprotection Candida rugosa lipase Regioselective hydrolysis

Optimal Research and Procurement Scenarios for Methyl 2,3,6-tri-O-benzoylhexopyranoside (CAS 6344-46-3)


C-4 Glycosyl Acceptor in Stereocontrolled Oligosaccharide Chain Extension

The free C-4 hydroxyl of methyl 2,3,6-tri-O-benzoylhexopyranoside enables its use as a glycosyl acceptor in Koenigs–Knorr, trichloroacetimidate, and thioglycoside-based glycosylation reactions. In a demonstrated protocol, the 2,3,6-tri-O-benzoyl-α-D-glucopyranoside analog was successfully employed as an acceptor with 2-SAc glycosyl bromide donors, delivering β-(1→4)-linked disaccharides with exclusive β-configuration under AgOTf/TMSOTf promotion [Section 3, Evidence Item 3]. The 2,3,6-tri-O-benzoyl protection pattern is compatible with these Lewis acidic conditions, and the C-4 glycosylation products can be carried forward for iterative chain elongation. This scenario is not addressable by tetra-O-benzoyl analogs, which lack the requisite free hydroxyl [1].

Chemoenzymatic Divergent Synthesis via Orthogonal C-4 and C-6 Deprotection

The 2,3,6-tri-O-benzoyl scaffold uniquely supports orthogonal deprotection strategies: the C-4 OH can be chemically functionalized (glycosylation, oxidation, sulfonylation) while the C-6 benzoyl ester can be selectively removed by Candida rugosa lipase (CRL) without affecting the secondary benzoyl groups at C-2 and C-3 [Section 3, Evidence Item 5]. This enables divergent access to both 2,3-di-O-benzoyl-4-functionalized and 2,3-di-O-benzoyl-6-functionalized derivatives from a single building block. Neither the 2,4,6- nor the 2,3,4-tri-O-benzoyl regioisomers, nor the tetra-O-benzoyl compound, can provide this same orthogonal addressability [1].

Synthesis of 4-Deoxy, 4-Azido, or 4-Fluoro Hexopyranoside Analogs via C-4 Activation

The free C-4 hydroxyl can be converted to a triflate or nosylate leaving group and subsequently displaced with nucleophiles (azide, fluoride, hydride) to generate 4-deoxy, 4-azido-4-deoxy, or 4-fluoro hexopyranoside derivatives for biological probe development. The benzoyl protecting groups at C-2, C-3, and C-6 are stable under the conditions required for sulfonylation and nucleophilic displacement, and their chromophoric nature facilitates reaction monitoring by TLC and HPLC. The manno-configured 2,3,6-tri-O-benzoyl compound is particularly advantageous because it is obtained as a single regioisomer without contamination from the 2,4,6-isomer [Section 3, Evidence Item 1], ensuring that the C-4 functionalization product is not compromised by regioisomeric impurities [1].

Solid-Phase Oligosaccharide Synthesis Requiring a Temporary C-4 Anchor Point

In solid-phase oligosaccharide assembly, a building block with a single free hydroxyl is required for attachment to the solid support or for serving as a chain-extension point. The 2,3,6-tri-O-benzoylhexopyranoside provides exactly one site for such anchoring (C-4 OH), while the benzoyl groups elsewhere provide permanent protection that can be removed globally under Zemplén conditions (NaOMe/MeOH) at the end of the synthesis. The benzoyl group's stability to the acidic conditions sometimes used for linker cleavage (e.g., TFA) makes it a more robust choice than acetyl-protected analogs, which may undergo partial deprotection or migration during solid-phase synthesis cycles [Section 3, Evidence Item 4] [1].

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